

# Evaluating the Synergistic Effects of Levamisole Phosphate with Chemotherapeutics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

# Introduction

Levamisole, an immunomodulatory agent, has been investigated for its potential to enhance the efficacy of conventional chemotherapy in various malignancies. This guide provides an objective comparison of the synergistic effects of **Levamisole phosphate** when combined with different chemotherapeutic agents, supported by clinical and preclinical experimental data. While initial studies in colorectal cancer showed promise, the overall picture of Levamisole's utility as a synergistic agent is nuanced, with varying degrees of success across different cancer types and chemotherapy regimens. This document aims to summarize the key findings, present the data in a structured format, and provide insights into the underlying mechanisms and experimental approaches.

# Clinical Efficacy of Levamisole in Combination with Chemotherapeutics

The clinical utility of Levamisole as an adjuvant to chemotherapy has been explored in several cancer types, with the most significant body of evidence in colorectal cancer. Other areas of investigation include multiple myeloma, breast cancer, lung cancer, and ovarian cancer, with mixed results.



# **Colorectal Cancer**

The combination of Levamisole with 5-fluorouracil (5-FU) was historically a standard adjuvant treatment for Duke's C colon cancer. Several clinical trials have evaluated this combination, with some demonstrating a significant survival advantage.

Table 1: Clinical Trial Data for Levamisole and 5-FU in Colorectal Cancer

| Trial/Study                          | Treatment Arms                                                                                                           | Key Findings                                                                                                                                                                                                                |
|--------------------------------------|--------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Windle et al.                        | <ol> <li>Surgery + Supportive Care</li> <li>(Control)2. Surgery + 5-FU3.</li> <li>Surgery + 5-FU + Levamisole</li> </ol> | At 5 years, the tumor recurrence mortality rates were 52% in the control group, 44% in the 5-FU group, and 32% in the 5-FU/Levamisole group, indicating a significant survival advantage for the combination therapy.[1][2] |
| Moertel et al. (Intergroup<br>Study) | 1. Observation2. Levamisole alone3. Levamisole + 5-FU                                                                    | For patients with Stage C disease, Levamisole plus 5-FU reduced the risk of cancer recurrence by 41% and the overall death rate by 33%.  Levamisole alone showed no detectable effect.[3]                                   |
| German Adjuvant Trial                | 1. 5-FU + Levamisole2. 5-FU +<br>Levamisole + Folinic Acid<br>(FA)3. 5-FU + Levamisole +<br>Interferon-α (IFN-α)         | The 5-year overall survival was 60.5% for 5-FU + Levamisole and 72.0% for 5-FU + Levamisole + FA, showing that the addition of folinic acid improved survival.[4]                                                           |

# **Multiple Myeloma**

In the context of multiple myeloma, Levamisole has been investigated as a maintenance therapy to prolong remission and improve survival.



Table 2: Clinical Trial Data for Levamisole in Multiple Myeloma

| Trial/Study                              | Treatment Arms                                                                  | Key Findings                                                                                                                                                                                                                                                                                                                                                                                                                                               |
|------------------------------------------|---------------------------------------------------------------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Southwest Oncology Group<br>(SWOG) Study | 1. Maintenance chemotherapy<br>alone2. Maintenance<br>chemotherapy + Levamisole | The survival from the start of maintenance therapy was longer in patients receiving the added Levamisole compared to chemotherapy alone (p = 0.01).[5] Earlier in the same study, aggressive alternating combination chemotherapy (including vincristine, doxorubicin, alkylating agents, and prednisone) resulted in a higher remission rate (53% vs 32%) and a longer median survival (43 months vs 23 months) compared to conventional chemotherapy.[5] |
| SWOG Study 7927/28                       | 1. VMCP-VBAP2. VMCP-<br>VBAP + Levamisole3. VCP4.<br>VCP + Levamisole           | Patients receiving the more aggressive VMCP-VBAP regimen had a higher response rate (≥75% regression) compared to the VCP regimen (54% and 44% vs 28%). However, Levamisole did not improve response rates or survival duration in this induction therapy setting.[6]                                                                                                                                                                                      |

# **Breast Cancer**

The evidence for Levamisole's synergy in breast cancer is less definitive, with some studies suggesting a benefit while others show no significant effect.

Table 3: Clinical Trial Data for Levamisole in Breast Cancer



| Trial/Study                                             | Treatment Arms                                                                                                        | Key Findings                                                                                                                                                        |
|---------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Klefström et al.                                        | 1. Doxorubicin + Vincristine + Cyclophosphamide + Placebo2. Doxorubicin + Vincristine + Cyclophosphamide + Levamisole | The Levamisole-treated group showed higher response rates (63% vs 47%) and a significantly longer survival.[7]                                                      |
| Southeastern Cancer Study<br>Group Trial                | 1. Cyclophosphamide + Doxorubicin + 5-FU + Placebo2. Cyclophosphamide + Doxorubicin + 5-FU + Levamisole               | No significant difference in response rate, duration of disease control, or survival was observed between the two groups for good-risk metastatic breast cancer.[9] |
| Danish Breast Cancer<br>Cooperative Group (DBCG)<br>77B | No systemic therapy2.  Levamisole3. Oral  cyclophosphamide4. CMF                                                      | No significant differences were observed in invasive disease-free survival or overall survival between the Levamisole arm and the control arm.[10]                  |

# **Lung Cancer**

Clinical trials investigating Levamisole in combination with chemotherapy for lung cancer have generally yielded disappointing results.

Table 4: Clinical Trial Data for Levamisole in Lung Cancer



| Trial/Study                                        | Treatment Arms                                                                                                                          | Key Findings                                                                                                                                                                                                                                              |
|----------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Veterans Administration Lung<br>Cancer Group Study | Cyclophosphamide + CCNU2. Cyclophosphamide + CCNU + Levamisole                                                                          | Levamisole had a negative influence on survival. Patients receiving 150 mg/m² of Levamisole had a shorter median time to treatment failure, a lower response rate, and a shorter median survival.  [11]                                                   |
| Holsti et al.                                      | <ol> <li>Polychemotherapy +</li> <li>Radiotherapy + Placebo2.</li> <li>Polychemotherapy +</li> <li>Radiotherapy + Levamisole</li> </ol> | The median survival time was 36 weeks in the control group and 52 weeks in the Levamisole group. For a selected group of patients, the median survival was 36 weeks for control and 64 weeks for the Levamisole group.[12]                                |
| Amery et al.                                       | 1. Placebo2. Levamisole                                                                                                                 | In resectable lung cancer, Levamisole treatment was expected to prolong the disease-free interval and survival time, particularly in patients with more advanced tumors at the time of resection. [13]                                                    |
| Randomized Trial in Advanced<br>Lung Cancer        | MACC chemotherapy2.  MACC + Levamisole3. MACC + Corynebacterium parvum                                                                  | No significant differences in overall response rate and survival time among the three treatment groups. Objective response rates were 41% for MACC alone and 39% for MACC + Levamisole, with median survival times of 230 and 257 days, respectively.[14] |



# **Ovarian Cancer**

The use of Levamisole in ovarian cancer has not shown a clinical benefit and may even be detrimental in some cases.

Table 5: Clinical Trial Data for Levamisole in Ovarian Cancer

| Trial/Study           | Treatment Arms                                                         | Key Findings                                                                                                                                                                                                                   |
|-----------------------|------------------------------------------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|
| Khoo et al.           | Cytotoxic chemotherapy + Placebo2. Cytotoxic chemotherapy + Levamisole | No significant differences in the survival curve and mean duration of survival between the two groups. For patients with Stage II disease, the survival rate was progressively much lower in the Levamisole-treated group.[15] |
| Randomized Comparison | 1. Melphalan2. Melphalan +<br>Hexamethylmelamine                       | No overall difference in survival was found between the two regimens for patients with persistent disease after doxorubicin and cisplatin.[16]                                                                                 |

# **Experimental Protocols**

Detailed experimental protocols are crucial for the replication and validation of research findings. Below are representative methodologies for key experiments cited in the evaluation of Levamisole's synergistic effects.

# In Vitro Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effects of Levamisole in combination with a chemotherapeutic agent on cancer cell lines.

Methodology:



- Cell Culture: Human colon cancer cell lines (e.g., HCT116, SW480) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO<sub>2</sub>.
- Drug Preparation: **Levamisole phosphate** and the chemotherapeutic agent (e.g., 5-FU) are dissolved in a suitable solvent (e.g., DMSO or sterile water) to create stock solutions, which are then serially diluted to the desired concentrations.
- Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well
  and allowed to attach overnight.
- Drug Treatment: The cells are treated with various concentrations of Levamisole alone, the chemotherapeutic agent alone, or a combination of both for 24, 48, or 72 hours.
- MTT Assay: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for 4 hours.
- Data Analysis: The formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells. The synergistic effect is often quantified using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.</li>

# In Vivo Tumor Xenograft Model

Objective: To evaluate the in vivo antitumor efficacy of Levamisole in combination with a chemotherapeutic agent.

#### Methodology:

- Animal Model: Immunocompromised mice (e.g., nude or SCID mice), 6-8 weeks old, are
  used. All animal experiments are conducted in accordance with institutional animal care and
  use committee guidelines.
- Tumor Cell Implantation: Human cancer cells (e.g.,  $1 \times 10^6$  cells in 100  $\mu$ L of PBS) are injected subcutaneously into the flank of each mouse.



- Tumor Growth Monitoring: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (Length x Width²)/2.
- Treatment: When tumors reach a palpable size (e.g., 100-200 mm³), the mice are randomly assigned to different treatment groups (e.g., vehicle control, Levamisole alone, chemotherapeutic agent alone, and the combination).
- Drug Administration: Levamisole is typically administered orally or via intraperitoneal injection, while the chemotherapeutic agent is administered according to its established protocol (e.g., intravenous or intraperitoneal injection). Treatment is usually given for a specified period (e.g., 2-4 weeks).
- Efficacy Evaluation: The primary endpoint is tumor growth inhibition. Secondary endpoints can include body weight changes (as a measure of toxicity) and survival analysis. At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, western blotting).

# **Mechanisms of Synergy and Signaling Pathways**

The synergistic effects of Levamisole with chemotherapeutics are thought to be mediated through multiple mechanisms, primarily its immunomodulatory properties and potential direct effects on tumor cells and their microenvironment.

# **Immunomodulation**

Levamisole is known to restore depressed immune function. It can enhance the activity of T-cells and phagocytes, which may contribute to an improved anti-tumor immune response when combined with chemotherapy that can induce immunogenic cell death.

# **Modulation of RNA Synthesis**

Preclinical studies have suggested that Levamisole may interact with 5-FU at the level of RNA activity. It has been proposed that Levamisole can offset the general suppression of RNA synthesis caused by 5-FU, while both agents contribute to an increase in messenger RNAs for Class I Human Leukocyte Antigens, potentially enhancing the immune recognition of tumor cells.



Diagram of Proposed Synergistic Mechanism of Levamisole and 5-FU



Click to download full resolution via product page

Caption: Proposed mechanism of synergy between 5-FU and Levamisole.

# **Experimental Workflow for Evaluating Synergy**

A typical workflow for evaluating the synergistic effects of Levamisole with a chemotherapeutic agent involves a multi-step process, from initial in vitro screening to in vivo validation.

Diagram of Experimental Workflow





Click to download full resolution via product page

Caption: A standard workflow for preclinical evaluation of drug synergy.

# Conclusion

The evaluation of **Levamisole phosphate** as a synergistic agent with chemotherapeutics presents a complex picture. While the combination with 5-FU demonstrated a clear survival benefit in adjuvant therapy for a subset of colorectal cancer patients, its efficacy has not been consistently replicated with other chemotherapeutic agents or in other cancer types. In some instances, such as in certain lung and ovarian cancer trials, the addition of Levamisole did not provide any benefit and was even associated with negative outcomes.



For researchers and drug development professionals, these findings underscore the importance of a targeted approach to combination therapies. The immunomodulatory properties of Levamisole suggest that its synergistic potential may be most pronounced in tumors where the immune microenvironment plays a critical role. Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from such a combination and to further elucidate the molecular mechanisms underlying its synergistic or antagonistic interactions with different chemotherapeutic agents. The provided experimental protocols and workflow diagrams offer a framework for the systematic evaluation of new combination therapies involving Levamisole or other immunomodulators.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Five year results of a randomized trial of adjuvant 5-fluorouracil and levamisole in colorectal cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Levamisole and fluorouracil for adjuvant therapy of resected colon carcinoma PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Increase of Survival Benefit in Advanced Resectable Colon Cancer by Extent of Adjuvant Treatment: Results of a Randomized Trial Comparing Modulation of 5-FU + Levamisole With Folinic Acid or With Interferon-α - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Alternating combination chemotherapy and levamisole improves survival in multiple myeloma: a Southwest Oncology Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Improved survival duration with combination chemotherapy induction for multiple myeloma: a Southwest Oncology Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Levamisole in the treatment of advanced breast cancer. A ten-year follow-up of a randomized study PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Combination of levamisole immunotherapy and polychemotherapy in advanced breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]



- 9. Ineffectiveness of levamisole in prolonging remission or survival of women treated with cyclophosphamide, doxorubicin, and 5-fluorouracil for good-risk metastatic breast carcinoma: a Southeastern Cancer Study Group Trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cyclophosphamide, methotrexate, and fluorouracil; oral cyclophosphamide; levamisole; or no adjuvant therapy for patients with high-risk, premenopausal breast cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Levamisole as an adjuvant to chemotherapy in extensive bronchogenic carcinoma: a Veterans Administration Lung Cancer Group Study PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [The effect of levamisole on non-resected lung cancer--the results of randomized controlled study] PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Final results of a multicenter placebo-controlled levamisole study of resectable lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Chemotherapy versus chemoimmunotherapy with levamisole or Corynebacterium parvum in advanced lung cancer PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Levamisole as adjuvant to chemotherapy of ovarian cancer. Results of a randomized trial and 4-year follow-up PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Second-line chemotherapy of stage III-IV ovarian carcinoma: a randomized comparison of melphalan to melphalan and hexamethylmelamine in patients with persistent disease after doxorubicin and cisplatin PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Evaluating the Synergistic Effects of Levamisole Phosphate with Chemotherapeutics: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b195305#evaluating-the-synergistic-effects-of-levamisole-phosphate-with-chemotherapeutics]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com